BenchChemオンラインストアへようこそ!

methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

Lipophilicity Drug-likeness ADME Prediction

This compound features a synergistic combination of a 7-(2-oxocyclohexyl)oxy ether and a 3-methyl acetate ester, yielding an optimal LogP of 2.56 and TPSA of 79 Ų—ideal for MAO-B-targeted screening. Unlike the parent coumarin (LogP ~3.0), it offers improved solubility while retaining CNS permeability. The 3-acetate handle enables rapid SAR analog generation via hydrolysis or coupling, making it a versatile scaffold for CNS and metabolic disease programs. Procure to benchmark your coumarin series.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
Cat. No. B4081716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)CC(=O)OC
InChIInChI=1S/C19H20O6/c1-11-13-8-7-12(24-16-6-4-3-5-15(16)20)9-17(13)25-19(22)14(11)10-18(21)23-2/h7-9,16H,3-6,10H2,1-2H3
InChIKeyJCVYJCPYWIJUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate (molecular formula C₁₉H₂₀O₆, average mass 344.358 Da, monoisotopic mass 344.125977 Da) is a fully synthetic coumarin derivative classified within the 2H-1-benzopyran-3-acetic acid ester subclass . The compound features a 4-methyl-2H-chromen-2-one core bearing a 2-oxocyclohexyloxy ether at the 7-position and a methyl acetate substituent at the 3-position [1]. It is catalogued as InterBioScreen STOCK1N-35964 within the InterBioScreen natural compound derivatives screening library, indicating its availability for high-throughput screening campaigns [2]. Predicted physicochemical properties generated via ACD/Labs Percepta yield a calculated LogP of 2.56, LogD (pH 5.5 and 7.4) of 2.61, polar surface area of 79 Ų, six hydrogen bond acceptors, zero hydrogen bond donors, five freely rotatable bonds, and zero Rule of 5 violations . These properties position it within drug-like chemical space, with the 3-position acetate ester serving as both a lipophilicity modulator and a synthetic derivatization handle not present in simpler 7-substituted coumarin congeners.

Why Generic Substitution Fails for Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate – The Functional Consequences of Dual-Site Substitution


This compound cannot be interchanged with simpler 7-substituted coumarin analogs or 3-acetate coumarins lacking the 2-oxocyclohexyloxy group because its differentiated properties arise from the synergistic interplay of two key structural features: the 7-(2-oxocyclohexyl)oxy ether and the 3-methyl acetate ester. Removal of the 3-acetate (as in the parent 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, CAS 86048-54-6) increases LogP by approximately 0.4–0.5 units (from 2.56 to 2.99–3.06) and reduces polar surface area by roughly 22.5 Ų, substantially altering membrane permeability and target engagement profiles [1]. Conversely, replacement of the 7-(2-oxocyclohexyl)oxy group with a benzyloxy or other aryl-ether substituent changes both the lipophilicity and the metabolic stability characteristics governed by the cyclohexanone moiety [2]. Critically, SAR studies on 7-substituted coumarins have established a linear correlation (n = 20, r² = 0.72) between pIC₅₀ for MAO-B inhibition and calculated LogP [3], meaning that even modest changes in lipophilicity arising from substituent swapping can translate into quantitatively predictable shifts in biological potency. No in-class analog simultaneously presents the three-dimensional arrangement of the 2-oxocyclohexyl group, the 4-methyl substituent, and the 3-acetate ester; each structural component contributes additively to the overall property profile and cannot be assumed equivalent without comparative data.

Quantitative Differentiation Evidence for Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate Versus Closest Structural Analogs


LogP Reduction of ~0.4–0.5 Units Versus the Parent 7-(2-Oxocyclohexyloxy) Coumarin by the 3-Acetate Ester

The target compound exhibits a calculated LogP of 2.56 (ACD/Labs Percepta) , which is 0.43–0.50 units lower than the LogP of 2.99–3.06 reported for the parent coumarin 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (CAS 86048-54-6), which lacks the 3-acetate ester [1]. This difference is driven entirely by the polar methyl acetate substituent at position 3. In the context of the established SAR for 7-substituted coumarin MAO-B inhibitors, where pIC₅₀ correlates linearly with LogP (r² = 0.72), a LogP shift of ~0.45 units predicts a measurable change in inhibitory potency [2]. The lower LogP of the target compound may also confer improved aqueous solubility and reduced non-specific protein binding relative to the more lipophilic parent.

Lipophilicity Drug-likeness ADME Prediction

Polar Surface Area Advantage of ~22.5 Ų Versus the Parent Coumarin – Implications for Membrane Permeability and Target Engagement

The target compound possesses a topological polar surface area (TPSA) of 79 Ų and six hydrogen bond acceptors , compared to a TPSA of 56.51 Ų and four hydrogen bond acceptors for the parent 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one [1]. The additional ~22.5 Ų of polar surface arises from the two extra oxygen atoms in the 3-acetate ester group. TPSA is a critical determinant of passive membrane permeability; values below 140 Ų are generally associated with good oral absorption, while values below 60–70 Ų are typically required for efficient blood-brain barrier penetration [2]. The target compound's TPSA of 79 Ų places it in an intermediate range that may offer a distinct permeability profile compared to the more lipophilic, lower-TPSA parent, potentially altering tissue distribution and off-target binding patterns.

Polar Surface Area Membrane Permeability Hydrogen Bonding

Molecular Weight Advantage of 14 Da Versus the 4,8-Dimethyl Analog While Retaining Zero Rule-of-5 Violations

The target compound has a molecular weight of 344.36 Da , which is 14 Da lower than the 4,8-dimethyl analog methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate (CAS 664366-02-3, MW 358.39 Da) . Both compounds have zero Lipinski Rule of 5 violations and identical hydrogen bond acceptor/donor counts. However, the absence of the 8-methyl group in the target compound reduces steric bulk at a position adjacent to the 7-(2-oxocyclohexyl)oxy ether, potentially reducing steric hindrance that could influence both the conformational flexibility of the cyclohexanone ring and the compound's susceptibility to esterase-mediated hydrolysis, as steric hindrance has been noted to decrease esterase-catalyzed cleavage rates in this coumarin series [1].

Molecular Weight Drug-likeness Rule of 5

Synthetic Versatility: The 3-Acetate Ester as a Derivatization Handle Absent in the Parent Coumarin

The methyl acetate ester at position 3 of the target compound provides a synthetic handle for hydrolytic conversion to the corresponding carboxylic acid, which can subsequently undergo amide coupling, esterification with diverse alcohols, or reduction to the primary alcohol [1]. This chemical versatility is absent in the parent compound 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (CAS 86048-54-6), which has no functional group at the 3-position. The established synthetic route to related 7-substituted coumarin-3-acetates involves condensation of 7-hydroxy-4-methylcoumarin with 2-chlorocyclohexanone (K₂CO₃, refluxing acetone) followed by functionalization at the 3-position [2]. The target compound's 3-acetate thus enables focused library enumeration for SAR exploration without requiring de novo scaffold synthesis, reducing the synthetic burden for medicinal chemistry campaigns.

Synthetic Chemistry Derivatization Library Synthesis

Class-Level MAO-B Inhibitory Potential Inferred from Lipophilicity–Activity Correlation

Although no direct MAO-B IC₅₀ value has been reported specifically for methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate, class-level SAR provides a quantitative framework for estimating its inhibitory potential. Carotti et al. (2006) demonstrated a statistically significant linear correlation between pIC₅₀ for MAO-B inhibition and calculated LogP across 20 diverse 7-substituted coumarins (r² = 0.72) [1]. The target compound's LogP of 2.56 falls within the range associated with MAO-B IC₅₀ values in the low-micromolar to sub-micromolar range for this series. Furthermore, the structurally related 4,8-dimethyl-7-(2′-oxocyclohexyloxy)coumarin (CHEMBL488917) has a reported MAO-B IC₅₀ of 3.87 μM (3,870 nM) in a fluorimetric assay against human recombinant MAO-B [2], providing a conservative baseline for the target compound's potential activity. The absence of the 8-methyl group in the target compound may modulate this activity due to altered steric and electronic interactions within the MAO-B active site, as suggested by molecular modeling studies on 3-carboxamido-7-substituted coumarin–MAO complexes [3].

Monoamine Oxidase B SAR Neurodegeneration

High-Confidence Application Scenarios for Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate Based on Quantitative Differentiation Evidence


MAO-B Focused Screening Libraries for Neurodegenerative Disease Drug Discovery

The target compound's LogP of 2.56 places it within the optimal lipophilicity range (LogP 2–3) that the Carotti et al. (2006) SAR study identified as correlating with potent MAO-B inhibition (r² = 0.72 for pIC₅₀ vs. LogP) [1]. Unlike the parent coumarin (LogP 2.99–3.06), the target compound may offer improved aqueous solubility while retaining sufficient lipophilicity for CNS penetration. It is a suitable candidate for inclusion in MAO-B-targeted screening decks alongside its 4,8-dimethyl analog (MAO-B IC₅₀ = 3.87 μM) to probe the steric and electronic contribution of the 8-position substituent [2].

Coumarin-Based Derivatization and Focused Library Synthesis

The 3-acetate ester provides a direct synthetic entry point for generating amide, ester, and alcohol analogs via hydrolysis, coupling, and reduction chemistry [3]. This contrasts with the parent 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, which requires de novo functionalization at the unsubstituted 3-position. Procurement of the target compound enables rapid analog generation for SAR studies targeting esterase stability, as the Carotti study identified steric hindrance around the ester as a key determinant of metabolic stability in this coumarin series [1].

ACAT Inhibition and Lipid-Rich Plaque Regression Screening

The target compound falls within the general structural scope of coumarin derivatives claimed in patent US20050020634 for lipid-rich plaque regressing activity and/or ACAT inhibitory activity . The combination of a 7-alkoxy substituent and a 3-acetate ester fulfills key pharmacophoric requirements described in the patent. For cardiovascular and metabolic disease programs, this compound offers a structurally differentiated alternative to simpler coumarin scaffolds lacking the 2-oxocyclohexyl moiety.

Physicochemical Property Benchmarking in CNS Drug Design Programs

With a TPSA of 79 Ų—approximately 22.5 Ų higher than the parent coumarin—the target compound occupies an intermediate polarity space that is valuable for benchmarking CNS permeability models . It can serve as a reference probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers to experimentally determine whether the predicted TPSA increase translates into altered permeability relative to the lower-TPSA parent, providing data to refine in silico CNS MPO models for the coumarin chemical series.

Quote Request

Request a Quote for methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.